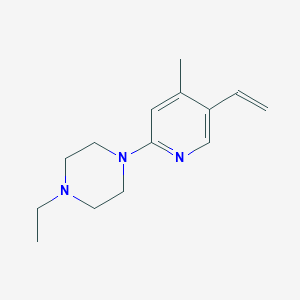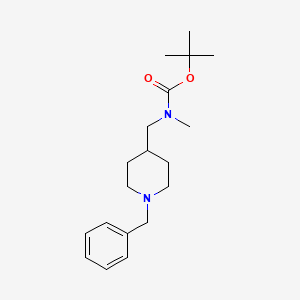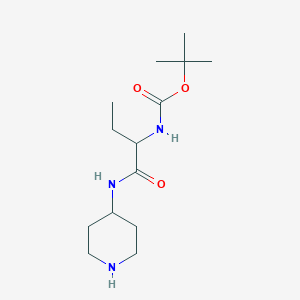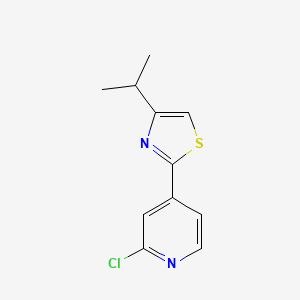
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H13NO It features a furan ring substituted with a methyl group at the 2-position and an amine group attached to a prop-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylfuran and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of 2-methylfuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yl chain.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine: Unique due to the presence of both a furan ring and a prop-2-en-1-yl chain.
2-Methylfuran: Lacks the amine group and prop-2-en-1-yl chain.
Prop-2-en-1-amine: Lacks the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a prop-2-en-1-yl chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-[(2-methylfuran-3-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-7-9-4-6-11-8(9)2/h3-4,6,10H,1,5,7H2,2H3 |
InChI Key |
OCYOGLIHTBFPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)



![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)
![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)


